molecular formula C22H17FN4O4S B2923920 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898441-07-1

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2923920
CAS No.: 898441-07-1
M. Wt: 452.46
InChI Key: JIPHQIKVZWAMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3. The benzamide moiety at position 2 is further modified with a 4-methylphenylsulfonamido group at the meta position. The sulfonamido group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4S/c1-14-5-11-19(12-6-14)32(29,30)27-18-4-2-3-16(13-18)20(28)24-22-26-25-21(31-22)15-7-9-17(23)10-8-15/h2-13,27H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHQIKVZWAMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C18H15FN4O2
  • Molecular Weight : 338.34 g/mol
  • IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenylsulfonamido)benzamide

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as α-amylase and other targets involved in metabolic processes.
  • Antioxidant Properties : The presence of the oxadiazole moiety suggests potential antioxidant activity, which is beneficial in reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer drug development.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

Assay TypeTargetIC50 Value (µM)Reference
α-Amylase InhibitionEnzymatic Activity0.85
CytotoxicityCancer Cell Lines26–65
Antioxidant ActivityDPPH Radical Scavenging15.0

In Vivo Studies

In vivo studies using diabetic mouse models have shown promising results in glucose regulation:

  • Study Design : Mice were treated with varying doses of the compound.
  • Outcome : Significant reduction in blood glucose levels was observed at doses of 100 mg/kg body weight.

Case Studies

  • Antidiabetic Effects : A study demonstrated that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice after ten days of treatment. The results indicated a dose-dependent response with maximum efficacy at higher doses.
  • Cytotoxicity Evaluation : In a series of cytotoxicity assays against various cancer cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Modifications and Molecular Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Biological Activity
Target Compound C23H18FN3O4S 451.47 4-Fluorophenyl, 4-methylphenylsulfonamido 3.8 Pending experimental validation
KKL-40 (N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) C16H9F4N3O2 351.26 4-Fluorophenyl, trifluoromethyl 3.2 Antiviral (transcription inhibitor)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) C25H22N4O5S 490.53 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 4.1 Antifungal (C. albicans)
4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide C15H9ClFN3O2 333.70 4-Fluorophenyl, chloro 3.0 Unreported

*Calculated using ChemDraw.

Key Observations :

  • The target compound has a higher molecular weight (451.47) compared to KKL-40 (351.26) due to the bulkier sulfonamido group. This may reduce membrane permeability but improve target affinity .
  • LMM5 exhibits antifungal activity, suggesting that sulfamoyl substitutions on benzamide are critical for targeting fungal thioredoxin reductase .

Key Insights :

  • The trifluoromethyl group in KKL-40 and Compound 19 enhances binding to hydrophobic enzyme pockets, contributing to nanomolar-level activity .
  • The sulfonamido group in the target compound and LMM5 may interact with polar residues in enzyme active sites, as seen in LMM5’s antifungal efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.